KD7332
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KD7332 involves multiple steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization to form pyrazoloquinolines. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
KD7332 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
KD7332 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of KD7332 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with similar biological activities and synthetic routes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
KD7332 stands out due to its unique structural features, such as the presence of both imidazo[4,5-b]pyrazine and quinoline moieties. This dual structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H15F2N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H15F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h4-8,10H,1-3,9H2,(H,24,27) |
InChI Key |
ISGGXCWQSOCOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=NC=CN=C3N2CC4=CC(=O)NC5=C4C=CC(=C5F)F |
Synonyms |
4-((2-cyclobutyl-1H-imidazo(4,5-b)pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one KD 7332 KD-7332 KD7332 KLYP 961 KLYP-961 KLYP961 |
Origin of Product |
United States |
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